3-Nitrobenzotrifluoride

regioselective nitration isomer distribution process chemistry

3-Nitrobenzotrifluoride (CAS 98-46-4), also known as 1-nitro-3-(trifluoromethyl)benzene, is a halogenated aromatic nitro compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol. This compound is a clear, yellow liquid at room temperature with a density of 1.436 g/mL at 25 °C and a boiling point range of 200-205 °C.

Molecular Formula C7H4F3NO2
Molecular Weight 191.11 g/mol
CAS No. 98-46-4
Cat. No. B1630513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrobenzotrifluoride
CAS98-46-4
Molecular FormulaC7H4F3NO2
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H
InChIKeyWHNAMGUAXHGCHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
SOL IN ORGANIC SOLVENTS;  INSOL IN WATER

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrobenzotrifluoride (CAS 98-46-4): Technical Specifications and Procurement Baseline for Chemical Intermediates


3-Nitrobenzotrifluoride (CAS 98-46-4), also known as 1-nitro-3-(trifluoromethyl)benzene, is a halogenated aromatic nitro compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol [1]. This compound is a clear, yellow liquid at room temperature with a density of 1.436 g/mL at 25 °C and a boiling point range of 200-205 °C . It is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, serving as a key building block for introducing the trifluoromethyl group into complex molecules .

Why 3-Nitrobenzotrifluoride Cannot Be Substituted with Other Nitrobenzotrifluoride Isomers in Regioselective Syntheses


The substitution of 3-Nitrobenzotrifluoride with its ortho- or para- isomers is not chemically equivalent and often leads to process failure. The specific position of the nitro group relative to the trifluoromethyl group dictates the regiochemical outcome of subsequent reactions. For instance, the meta-directing and deactivating nature of the trifluoromethyl group in electrophilic aromatic substitution dictates that the 3-nitro isomer is the predominant product under standard nitration conditions, whereas the 2-nitro isomer forms in much smaller amounts [1]. This differential reactivity is crucial for synthesizing specific downstream aniline derivatives. Furthermore, the physical state differs significantly: 3-Nitrobenzotrifluoride is a liquid at ambient temperatures, while 4-Nitrobenzotrifluoride is a solid with a melting point of 38-42 °C . This difference has profound implications for handling, processing, and formulation, making them non-interchangeable in many industrial workflows.

Quantitative Differentiation of 3-Nitrobenzotrifluoride Against Key Comparators: A Data-Driven Evidence Guide


Isomer Ratio in Nitration of 3-Methylbenzotrifluoride Demonstrates Preferential Formation of the 2-Nitro Isomer

In the nitration of 3-methylbenzotrifluoride to produce nitro-substituted intermediates, the process yields a specific isomer distribution. A representative experimental run produced an oil comprising 43% of the 2-nitro isomer, 31% of the 4-nitro isomer, and 24% of the 6-nitro isomer [1]. This distribution underscores the unique regioselectivity dictated by the existing meta-substituent, which is not observed when starting from unsubstituted or differently substituted benzotrifluoride derivatives.

regioselective nitration isomer distribution process chemistry

Scalable Electrochemical Reduction of 3-Nitrobenzotrifluoride Enables Multi-Decagram Synthesis of Key Aniline Intermediates

A robust electrochemical reduction process was developed specifically for 3-nitrobenzotrifluoride and related substrates to produce 3-trifluoromethylanilines. The cathodic conversion in a sulfuric acid/methanol medium generates the corresponding anilinium bisulfate salt. This method was successfully translated from batch to a continuous flow electrolysis setup, enabling the production of the target aniline derivative in quantities of up to 107 g per run [1]. This demonstrates a scalable, agent-free pathway for converting 3-nitrobenzotrifluoride, a capability not readily established for its isomers.

electrochemical synthesis flow chemistry process scale-up aniline derivative

Meta-Nitrobenzotrifluoride is Identified as the Most Promising Diluent for TODGA-Based Nuclear Fuel Reprocessing

In a study evaluating novel polar fluorinated diluents for the extractant TODGA (N,N,N′,N′-tetraoctyl diglycolamide), a solvent based on meta-nitrobenzotrifluoride was identified as the most promising for technological applications [1]. The research investigated the extraction of nitric acid, Am, and lanthanides, and found that aromatic fluorinated diluents like meta-nitrobenzotrifluoride provided a significantly higher loading capacity for the organic phase compared to aliphatic diluents such as n-dodecane. This superior performance is critical for preventing third-phase formation, a common issue in nuclear reprocessing that limits throughput and efficiency.

nuclear fuel reprocessing solvent extraction minor actinide separation polar fluorinated diluent

Analytical Detection Limits for 3-Nitrobenzotrifluoride in Groundwater Are Established at Low ng/L Levels via GC-MS

A validated analytical method for the simultaneous determination of multiple benzotrifluoride derivatives in groundwater has been established. For semi-volatile compounds like 3-nitro-4-chlorobenzotrifluoride, the method employs solid-phase extraction (SPE) followed by GC-MS analysis, achieving a limit of detection (LOD) within the range of 0.01–0.07 μg L−1 (or ng/L) [1]. This level of sensitivity is critical for detecting trace contamination from industrial sites, ensuring regulatory compliance and environmental safety assessments.

environmental monitoring groundwater analysis analytical method validation GC-MS

Optimal Application Scenarios for 3-Nitrobenzotrifluoride Driven by Quantitative Evidence


Synthesis of 2-Haloacetanilide Herbicides via Regioselective Nitration

Based on the demonstrated isomer distribution from the nitration of 3-methylbenzotrifluoride [1], this compound is ideally suited for processes that require a high proportion of the 2-nitro isomer. The preferential formation of this isomer makes it a critical starting material for synthesizing specific 2-haloacetanilide herbicides, where regiospecificity is essential for biological activity.

Continuous Flow Electrochemical Production of 3-Trifluoromethylanilines

The successful scale-up of the electrochemical reduction of 3-nitrobenzotrifluoride to its corresponding aniline in continuous flow, producing over 100 g per run [2], makes this compound the substrate of choice for any operation aiming to manufacture kilogram quantities of 3-trifluoromethylaniline intermediates. This method offers a clear advantage over traditional chemical reduction in terms of safety, cost, and environmental impact.

High-Performance Diluent in Advanced Nuclear Fuel Reprocessing (PUREX/UNEX)

For research and development in nuclear waste partitioning and transmutation, 3-nitrobenzotrifluoride is a proven, high-performance polar diluent. Its use with extractants like TODGA significantly increases metal loading capacity and reduces problematic third-phase formation compared to aliphatic alternatives like n-dodecane [3]. This makes it a strategic procurement item for optimizing solvent extraction processes.

Reference Standard for Environmental Monitoring of Industrial Contamination

Given the validated analytical methodology that can detect benzotrifluoride derivatives at low ng/L levels in groundwater [4], high-purity 3-nitrobenzotrifluoride is essential for environmental testing laboratories. It serves as a critical analytical standard for calibrating instruments and validating methods used to monitor industrial sites for contamination by nitroaromatic and fluorinated pollutants.

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